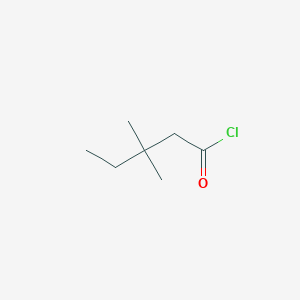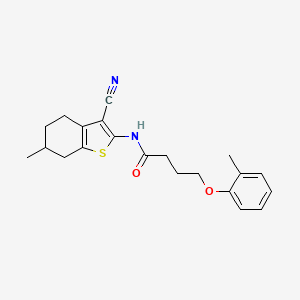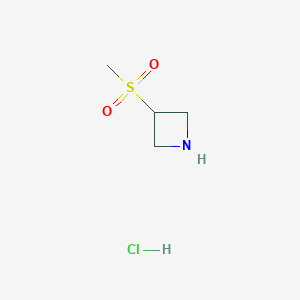![molecular formula C18H19N3O3 B2354568 N-(2-(Imidazo[1,2-a]pyridin-2-yl)ethyl)-2,4-dimethoxybenzamid CAS No. 868977-62-2](/img/structure/B2354568.png)
N-(2-(Imidazo[1,2-a]pyridin-2-yl)ethyl)-2,4-dimethoxybenzamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Imidazo[1,2-a]pyridine is a significant bioisostere of benzimidazole and has been identified as a kinase-targeting scaffold that reversibly engages the ATP binding domain (hinge) of a protein kinase .
Synthesis Analysis
The synthesis of imidazo[1,2-a]pyridines has been well studied in the past decade . The most effective protocols for metal-free direct synthesis of imidazo[1,2-a]pyridines have been developed . These procedures have been efficiently applied in the preparation of important drugs and promising drug candidates .Molecular Structure Analysis
The molecular formula of N-(2-imidazo[1,2-a]pyridin-2-ylethyl)nonanamide is C18H27N3O . The molecular weight is 301.4 g/mol .Chemical Reactions Analysis
The synthesis of imidazo[1,2-a]pyridines involves several steps including initial imine formation, iodine catalyzed tautomerization, intramolecular cyclization, and oxidative aromatization .Physical And Chemical Properties Analysis
The physical and chemical properties of N-(2-imidazo[1,2-a]pyridin-2-ylethyl)nonanamide include a molecular weight of 301.4 g/mol, XLogP3-AA of 4.9, one hydrogen bond donor count, two hydrogen bond acceptor count, and ten rotatable bond count .Wissenschaftliche Forschungsanwendungen
Materialwissenschaften
Imidazo[1,2-a]pyridin-Derivate zeigen vielversprechende Eigenschaften in der Materialwissenschaft, insbesondere bei der Entwicklung von optoelektronischen Geräten. Ihre lumineszierenden Eigenschaften machen sie für den Einsatz in Leuchtdioden (LEDs) und anderen Displaytechnologien geeignet .
Pharmazeutische Anwendungen
Diese Verbindungen wurden auf ihr Potenzial als Antikrebsmittel untersucht. Forschungen deuten darauf hin, dass sie das Wachstum bestimmter Krebszellen hemmen können, was sie wertvoll für die Entwicklung neuer Chemotherapeutika macht .
Mikroskopie und Bildgebung
Aufgrund ihrer Lumineszenz werden diese Derivate auch als Emitter für die konfokale Mikroskopie und Bildgebung verwendet. Dies ermöglicht eine verbesserte Visualisierung von biologischen Proben, die untersucht werden .
Sensortechnologie
Die Empfindlichkeit von Imidazo[1,2-a]pyridin-Derivaten gegenüber verschiedenen Reizen macht sie ideal für den Einsatz in der Sensortechnologie. Sie können in Sensoren integriert werden, die Umweltveränderungen oder chemische Substanzen erkennen .
Antimikrobielle Aktivität
Diese Verbindungen haben eine antimikrobielle Aktivität gegen eine Reihe von Bakterien gezeigt, darunter grampositive und gramnegative Stämme. Dies deutet auf potenzielle Anwendungen bei der Entwicklung neuer Antibiotika oder Antiseptika hin .
Alzheimer-Forschung
Imidazo[1,2-a]pyridin-Derivate wurden als Inhibitoren von Enzymen wie AChE und BChE untersucht, die in der Alzheimer-Forschung relevant sind. Sie könnten zur Entwicklung von Behandlungen für neurodegenerative Erkrankungen beitragen .
Wirkmechanismus
Target of Action
Imidazo[1,2-a]pyridines, a class of compounds to which this molecule belongs, are known to be valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry . They are often used in the construction of various derivatives through strategies such as transition metal catalysis, metal-free oxidation, and photocatalysis .
Mode of Action
Related imidazo[1,2-a]pyridine derivatives have been shown to exhibit antifungal activity, particularly against candida spp . These compounds inhibit the formation of yeast to mold as well as ergosterol formation, a crucial component of fungal cell membranes . This inhibition is achieved through computational simulation against Sterol 14-alpha demethylase (CYP51), a key enzyme in the ergosterol biosynthesis pathway .
Biochemical Pathways
Related compounds have been shown to inhibit the ergosterol biosynthesis pathway in candida spp . Ergosterol is an essential component of fungal cell membranes, and its inhibition can lead to cell death .
Pharmacokinetics
A related compound, referred to as probe ii, has been analyzed for its admet properties . This analysis suggested that Probe II could be moderately toxic to humans, though in-vitro toxicity studies would be necessary to understand the real-time toxic level .
Result of Action
Related compounds have been shown to exhibit potent antifungal activity against candida spp, including several multidrug-resistant strains . These compounds exhibited minimum inhibitory concentration ranges from 4 to 16 µg/mL and minimum fungicidal concentration in the range 4‒32 µg/mL, sufficient to eliminate the Candida spp .
Action Environment
The synthesis of related compounds has been achieved under different reaction conditions, suggesting that the environment could potentially influence the properties and actions of these compounds .
Zukünftige Richtungen
Imidazo[1,2-a]pyridines have been attracting substantial interest due to their potential pharmaceutical applications . The synthesis of imidazo[1,2-a]pyridines has been well studied in the past decade because of its importance as a bioactive scaffold . This will provide new initiatives to the chemists towards the synthesis of imidazo[1,2-a]pyridines .
Eigenschaften
IUPAC Name |
N-(2-imidazo[1,2-a]pyridin-2-ylethyl)-2,4-dimethoxybenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3/c1-23-14-6-7-15(16(11-14)24-2)18(22)19-9-8-13-12-21-10-4-3-5-17(21)20-13/h3-7,10-12H,8-9H2,1-2H3,(H,19,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZJNGMGVHBJIBH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)NCCC2=CN3C=CC=CC3=N2)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Isopropyl 6-bromo-5-[2-(4-methoxyphenyl)-2-oxoethoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2354488.png)
![5-(2-amino-4-chloro-7-((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl)-2-methylpent-4-yn-2-ol](/img/structure/B2354491.png)
![N-Methyl-N-[(4-methyl-3-phenylmorpholin-2-yl)methyl]prop-2-enamide](/img/structure/B2354492.png)


![6-fluoro-2-methyl-4H-benzo[d][1,3]oxazin-4-one](/img/structure/B2354497.png)

![3-{[(Tert-butoxy)carbonyl]amino}-4-fluorobenzoic acid](/img/structure/B2354499.png)
![2-Hydroxy-2-methyl-n-[6-(tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-2-yl]propanamide](/img/structure/B2354500.png)



![4,5,6,7-Tetrahydro-1H-pyrazolo[3,4-c]pyridin-3-ylmethanol;dihydrochloride](/img/structure/B2354505.png)
